molecular formula C18H21ClN4O3 B4892457 N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline

Cat. No.: B4892457
M. Wt: 376.8 g/mol
InChI Key: MJYMQPLZJNMTDN-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline is a complex organic compound that features a combination of aromatic, nitro, and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline typically involves multiple steps. One common approach is the nucleophilic substitution reaction where 4-chlorophenol is reacted with 2-chloroethylamine to form 2-(4-chlorophenoxy)ethylamine. This intermediate is then subjected to nitration to introduce the nitro group, followed by a coupling reaction with 2-nitro-5-chloroaniline to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • 4-(1-Piperazinyl)aniline

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-piperazin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c19-14-1-4-16(5-2-14)26-12-9-21-17-13-15(3-6-18(17)23(24)25)22-10-7-20-8-11-22/h1-6,13,20-21H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYMQPLZJNMTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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